Ethyl 1-(3-bromophenyl)-4-((3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Propriétés
IUPAC Name |
ethyl 1-(3-bromophenyl)-4-[(3-nitrophenyl)methoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O6/c1-2-29-20(26)19-17(30-12-13-5-3-8-16(9-13)24(27)28)11-18(25)23(22-19)15-7-4-6-14(21)10-15/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALNJNBLONFIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Substituent Variations
The compound’s distinct features include:
- 1-(3-Bromophenyl) : A bulky, electron-withdrawing substituent.
- 4-((3-Nitrobenzyl)oxy) : A strongly electron-withdrawing nitro group linked via a benzyloxy chain.
- Ethyl ester at position 3 : A common feature in pyridazinecarboxylates, enhancing stability and modulating solubility.
Comparisons with analogs from and reveal key differences:
*Estimated based on substituent contributions. †Exact mass requires experimental validation.
Key Observations :
Physicochemical Properties
- Melting Points : Analogs with nitro or hydroxyl groups (e.g., 12d in : 220–223°C) exhibit higher melting points than those with methyl or trifluoromethyl groups (e.g., 12c: 106–110°C). The target compound’s nitro group and bromophenyl substituent may similarly elevate its melting point .
- Solubility : The nitrobenzyloxy group could reduce aqueous solubility compared to methoxy or hydroxyl analogs (e.g., 12e: 164°C), though the ethyl ester may counterbalance this via lipophilicity .
Spectroscopic Characterization
- ¹H NMR : The target compound’s aromatic protons (3-bromophenyl and 3-nitrobenzyl) would resonate downfield (δ 7.5–8.5 ppm), distinct from methyl-substituted analogs (e.g., 12b: δ 2.5 ppm for CH₃) .
- Mass Spectrometry : Expected [M+H]⁺ peak at m/z ~519, contrasting with lighter analogs like 12g (m/z ~350) .
Research Implications
- Biological Activity: While notes adenosine A1 receptor modulation for some analogs, the target compound’s bromine and nitro groups may alter binding affinity or selectivity due to steric and electronic effects .
- Material Science : The nitro group’s strong dipole could enhance intermolecular interactions in crystal packing, relevant for designing co-crystals or supramolecular assemblies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
